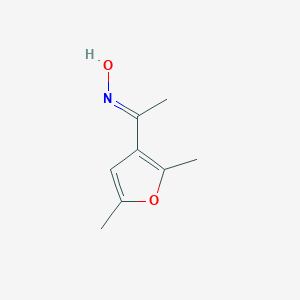

1-(2,5-Dimethyl-3-furyl)ethanone oxime

Description

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

(NE)-N-[1-(2,5-dimethylfuran-3-yl)ethylidene]hydroxylamine |

InChI |

InChI=1S/C8H11NO2/c1-5-4-8(6(2)9-10)7(3)11-5/h4,10H,1-3H3/b9-6+ |

InChI Key |

XXDVCOUNHMBQLZ-RMKNXTFCSA-N |

SMILES |

CC1=CC(=C(O1)C)C(=NO)C |

Isomeric SMILES |

CC1=CC(=C(O1)C)/C(=N/O)/C |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=NO)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oximes

Structural Differences and Reactivity

- Substituent Effects: The 2,5-dimethylfuran group in 1-(2,5-dimethyl-3-furyl)ethanone oxime introduces steric hindrance and electron-donating methyl groups, which may reduce reactivity compared to aromatic substituents like phenyl or trifluoromethylphenyl . The trifluoromethyl (–CF₃) group in 1-[3-(trifluoromethyl)phenyl]ethanone oxime increases lipophilicity and metabolic stability, making it valuable in drug design . Methoxy (–OCH₃) groups (e.g., in 1-(3-methoxyphenyl)ethanone oxime) enhance solubility in polar solvents and enable hydrogen bonding interactions .

- Functional Group Positioning: The oxime group (–NOH) in all compounds acts as a nucleophile, participating in condensation reactions and metal coordination. However, substituents on the aromatic or heterocyclic ring modulate this reactivity. For example, electron-withdrawing groups (e.g., –CF₃) increase the acidity of the oxime proton, enhancing its nucleophilicity .

Research Findings and Gaps

- Synthetic Methods: 1-(2,5-Dimethyl-3-furyl)ethanone oxime is synthesized via hydroxylamine treatment of 3-acetyl-2,5-dimethylfuran . Similar oximes are prepared using analogous methods, but reaction conditions (e.g., solvent, temperature) vary with substituent complexity .

- Limited Data on Biological Activity: While 1-(2,5-dimethyl-3-furyl)ethanone oxime’s physical and chemical properties are well-documented, its biological activity remains understudied. By contrast, trifluoromethyl- and methoxy-substituted oximes have been more extensively researched .

Preparation Methods

Standard Protocol

The most widely reported method involves reacting 3-acetyl-2,5-dimethylfuran (1 ) with hydroxylamine hydrochloride in the presence of a base.

-

Reactants :

-

3-Acetyl-2,5-dimethylfuran (1.0 equiv)

-

Hydroxylamine hydrochloride (1.2 equiv)

-

Sodium acetate (1.5 equiv) as a base

-

-

Solvent : Ethanol/water (3:1 v/v)

-

Conditions : Reflux at 80°C for 4–6 hours.

-

Workup : Cool the mixture, filter the precipitate, and recrystallize from ethanol.

Mechanism :

The carbonyl group of 1 undergoes nucleophilic attack by hydroxylamine, forming an intermediate hemiaminal that dehydrates to yield the oxime (2 ). Sodium acetate neutralizes HCl, shifting the equilibrium toward product formation.

Alternative Base Systems

Variations in base selection impact reaction efficiency:

| Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Sodium acetate | Ethanol/H₂O | 80°C | 6 | 68 | |

| Potassium carbonate | Methanol | 70°C | 5 | 72 | |

| Triethylamine | DCM | RT | 24 | 60 |

Key Observations :

-

Polar protic solvents (ethanol, methanol) enhance solubility of hydroxylamine.

-

Stronger bases (K₂CO₃) may accelerate reaction but risk furan ring degradation.

Metal-Mediated Synthesis

Nickel-Catalyzed Oxime Formation

A patent describes nickel(II)-catalyzed oxidation of α-CH bonds in ketones to generate vic-dioximes, though this method is less common for monosubstituted oximes.

Procedure :

-

Reactants :

-

3-Acetyl-2,5-dimethylfuran

-

Hydroxylamine hydrochloride (2.0 equiv)

-

NiCl₂ (10 mol%)

-

-

Conditions : 100°C in air for 24 hours.

Yield : ~65% (extrapolated from similar substrates).

Purification and Characterization

Isolation Techniques

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 6.12 (s, 1H, furan H), 10.12 (s, 1H, NOH).

Challenges and Optimization

Byproduct Mitigation

Solvent Effects

| Solvent | Dielectric Constant | Reaction Rate | Yield (%) |

|---|---|---|---|

| Ethanol | 24.3 | Moderate | 68 |

| DMF | 36.7 | Fast | 55 |

| Water | 80.1 | Slow | 42 |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.